5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
Description
5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole core substituted with a 5-fluoropyridin-2-yl group at the 5-position and a carboxylic acid moiety at the 3-position. This compound belongs to a class of molecules where the oxazole ring serves as a scaffold for diverse functional groups, enabling tailored physicochemical and biological properties.
Properties
CAS No. |
1547299-34-2 |
|---|---|
Molecular Formula |
C9H5FN2O3 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition via Acylpyridinium Intermediates
A groundbreaking method reported by Xu and Li (2025) utilizes triflylpyridinium reagents (e.g., DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid, the protocol involves:
-
Activation : 5-Fluoropyridine-2-carboxylic acid reacts with DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate.
-
Cyclization : Ethyl isocyanoacetate introduces the oxazole ring via nucleophilic attack, followed by intramolecular cyclization.
-
Hydrolysis : The ethyl ester is hydrolyzed under acidic conditions to yield the carboxylic acid derivative.
Key Parameters
| Parameter | Value/Condition | Impact on Yield |
|---|---|---|
| Activator | DMAP-Tf (1.3 equiv) | Maximizes intermediate stability |
| Base | DMAP (1.5 equiv) | Enhances cyclization efficiency |
| Temperature | 40°C | Accelerates reaction kinetics |
| Reaction Time | 30–60 min | Balances conversion vs. side reactions |
This method achieves yields exceeding 85% for analogous oxazole-carboxylic acids.
Functional Group Compatibility and Substrate Scope
Fluoropyridine Integration
The 5-fluoropyridin-2-yl group is introduced via two primary strategies:
-
Pre-functionalized precursors : 5-Fluoropyridine-2-carboxylic acid serves as the starting material, ensuring regioselective incorporation.
-
Post-synthetic modification : A halogenated oxazole intermediate undergoes Suzuki-Miyaura coupling with fluoropyridinyl boronic esters. However, this approach is less efficient due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Direct cyclization | 85–92 | ≥95 | Requires anhydrous conditions |
| Post-modification | 60–72 | 90 | Multi-step, lower scalability |
Mechanistic Insights and Optimization
Role of DMAP-Tf in Acylpyridinium Formation
The triflylpyridinium reagent (DMAP-Tf) activates the carboxylic acid via mixed anhydride formation , generating a highly electrophilic acylpyridinium species (Figure 1). This intermediate reacts with isocyanoacetates through a concerted [3 + 2] cycloaddition, forming the oxazole ring.
Optimization Findings
-
Base selection : DMAP outperforms DABCO and DBU due to its dual role as a base and nucleophilic catalyst.
-
Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize the intermediate without hydrolyzing the isocyanide.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the oxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
* Calculated based on molecular formula.
Structural and Physicochemical Comparisons
- Substituent Effects on Acidity: The carboxylic acid pKa is influenced by electron-withdrawing groups (EWGs). Fluorine in the target compound lowers the pKa compared to non-fluorinated analogs (e.g., 5-(4-hydroxyphenyl) derivative) .
- Lipophilicity: Bulky substituents like indol-3-yl or dichlorophenoxymethyl increase logP, reducing aqueous solubility but improving membrane permeability . The fluoropyridinyl group balances moderate lipophilicity with polarity due to the pyridine ring.
Advantages Over Analogs
- Versus 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid , the fluoropyridinyl group provides superior metabolic stability while retaining acidity .
Biological Activity
5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a fluorinated pyridine and an isoxazole moiety, which contributes to its unique chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 208.146 g/mol. The compound exhibits specific physicochemical properties such as:
| Property | Value |
|---|---|
| LogD | -2.209 |
| LogP | 1.259 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 6 |
Biological Activity Overview
Research indicates that 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid exhibits promising antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activities through non-covalent interactions.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it may possess significant antiproliferative activity:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human colorectal carcinoma (HCT-116)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| MEL-8 | 2.41 | Modulates apoptotic pathways |
| HCT-116 | Not specified | Inhibits topoisomerase I activity |
In flow cytometry assays, the compound was shown to induce apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to bind to specific targets within cells:
- Enzyme Inhibition : It has been reported to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription.
- Apoptosis Induction : The activation of the p53 pathway suggests that it may promote programmed cell death in cancerous cells.
Case Studies
Several studies have explored the efficacy of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid:
- Study on Anticancer Activity :
- Molecular Docking Studies :
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid with high purity?
Answer:
The synthesis typically involves cyclization of precursor molecules to form the oxazole ring, followed by carboxylation at the 3-position. Key steps include:
- Cyclization : Use a fluoropyridine-substituted precursor (e.g., 5-fluoropyridin-2-yl acetonitrile) with hydroxylamine under controlled pH (pH 7–8) to form the oxazole core .
- Carboxylation : Introduce the carboxylic acid group via a palladium-catalyzed carbonylation reaction using CO gas or a CO surrogate (e.g., Mo(CO)₆) in a DMF/water mixture .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., fluoropyridine coupling patterns, oxazole ring protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) if single crystals are obtainable .
Basic: What in vitro biological assays are suitable for preliminary evaluation of bioactivity?
Answer:
- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess proliferation inhibition. Include dose-response curves (IC values) .
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorescence-based assays. Compare activity to known inhibitors (e.g., Celecoxib) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target interactions?
Answer:
- Substituent Variation : Synthesize derivatives with modifications at the fluoropyridine (e.g., Cl, CF substituents) or oxazole (e.g., methyl, hydroxymethyl groups) positions .
- Biological Profiling : Compare IC values across assays to identify key functional groups. For example, fluorinated analogs often enhance metabolic stability .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., P2X3 receptors). Prioritize derivatives with improved binding scores .
Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in mouse serum) and bioavailability (oral vs. IV administration) to identify metabolic liabilities .
- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed oxazole ring) that may explain reduced in vivo efficacy .
- Target Engagement Studies : Employ fluorescent probes (e.g., FRET-based assays) to verify compound-target interaction in live cells .
Advanced: What computational methods are effective for predicting off-target interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers or protein binding pockets (e.g., 100 ns trajectories in GROMACS) to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
- Machine Learning Models : Train classifiers on ChEMBL data to predict toxicity or off-target binding (e.g., using Random Forest or SVM algorithms) .
Advanced: How to address low solubility in aqueous buffers during formulation?
Answer:
- Salt Formation : React with sodium bicarbonate or lysine to generate water-soluble salts .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin complexes for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
